Methyl 4-(Difluoromethyl)benzoate
Overview
Description
“Methyl 4-(Difluoromethyl)benzoate” is a chemical compound with the CAS Number: 444915-76-8 . It has a molecular weight of 186.16 and a linear formula of C9H8F2O2 . It is a solid substance and is usually stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H8F2O2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can undergo hydrolysis to form carboxylic acids under acidic or basic conditions . It can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 186.16 and a linear formula of C9H8F2O2 . The storage temperature is usually between 2-8°C in an inert atmosphere .Scientific Research Applications
Photolytic Reactions
Methyl 4-(Difluoromethyl)benzoate has been studied for its reactivity in photolytic reactions. A notable application is its conversion to methyl benzoate, benzamide, and benzanilide under mild conditions. This reactivity is enhanced by α-fluorine substitution, making it a valuable compound in organic synthesis and photolytic studies (Mitsch & Robertson, 1965).
Fluorination Studies
In fluorination studies, this compound has been used to explore transformations in anhydrous hydrogen fluoride solution. For example, it has been transformed into methyl 3,4-bis(pentafluoroethoxy)benzoate under certain conditions, providing insights into fluorination mechanisms and steric hindrance effects in organic chemistry (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Vibrational Spectroscopy
Vibrational spectroscopy studies have utilized this compound as a model compound to develop new infrared pulse schemes. This research is significant for understanding anharmonic vibrational modes and could have implications for studying biomolecules (Maiti, 2014).
Crystal Growth and Analysis
Research has also been conducted on the crystal growth of this compound derivatives, offering insights into their spectroscopic, thermal, and mechanical properties. Such studies are crucial for understanding the physical characteristics and potential applications of these compounds in material science (Vijayan et al., 2003).
Friedel–Crafts Acylation
Another application is in Friedel–Crafts acylation reactions, where this compound has been used as a reactant to synthesize benzophenone derivatives. This research contributes to the field of organic synthesis, particularly in the formation of aromatic ketones (Hwang, Prakash, & Olah, 2000).
Calorimetric Studies
Calorimetric studies involving this compound have provided valuable data on the enthalpy of formation of related compounds. This is critical for understanding the thermodynamics and stability of organic molecules (Roux et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-(difluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNEFJJWFAGEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444915-76-8 | |
Record name | Methyl 4-(difluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444915-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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